D-[1,6-13C2]Galactose
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Overview
Description
D-[1,6-13C2]Galactose is a labeled form of D-galactose, a simple sugar that is a C-4 epimer of glucose. This compound is used in various scientific research applications due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. D-galactose is naturally found in milk and sugar beets and is synthesized by the body. It plays a crucial role in cellular interactions and energy production .
Mechanism of Action
Target of Action
D-[1,6-13C2]Galactose, a simple monosaccharide, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .
Mode of Action
The interaction of this compound with its targets enhances cellular uptake, thereby improving drug delivery to the intended target cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes is a key aspect of this interaction .
Biochemical Pathways
This compound is involved in the Leloir pathway, which converts beta-D-galactose to glucose 1-phosphate . This pathway involves several enzymes, including galactokinase, which catalyzes the conversion of alpha-D-galactose to galactose 1-phosphate .
Pharmacokinetics
It is known that galactose is an essential component of glycolipids and glycoproteins, serving as an energy source . The ADME properties of this compound and their impact on bioavailability are subjects of ongoing research.
Result of Action
The action of this compound results in the formation of galactose 1-phosphate, a key intermediate in the Leloir pathway . This pathway plays a crucial role in the metabolism of galactose, converting it into a form that can be used by the body for energy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of galactose in the environment can affect the rate of galactose metabolism
Biochemical Analysis
Biochemical Properties
D-[1,6-13C2]Galactose participates in several biochemical reactions. It is hydrolyzed from lactose in the presence of the enzyme β-galactosidase, resulting in D-glucose and this compound . Subsequently, this compound is oxidized by nicotinamide-adenine dinucleotide (NAD) to D-galactonic acid, facilitated by the enzyme β-galactose dehydrogenase .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to D-galactonic acid. This process is catalyzed by the enzyme β-galactose dehydrogenase and involves the oxidation of this compound by NAD . This reaction is crucial for the metabolism of lactose and galactose in cells.
Metabolic Pathways
This compound is involved in the lactose metabolism pathway. It interacts with enzymes such as β-galactosidase and β-galactose dehydrogenase
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[1,6-13C2]Galactose can be synthesized through the isotopic labeling of D-galactose. The process involves the incorporation of carbon-13 isotopes at specific positions in the galactose molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors .
Industrial Production Methods: Industrial production of D-galactose typically involves the extraction from natural sources such as milk or sugar beets. The process includes purification steps to isolate the galactose. For isotopically labeled D-galactose, specialized facilities are required to incorporate the carbon-13 isotopes during the synthesis .
Types of Reactions:
Oxidation: D-galactose can undergo oxidation to form D-galactonic acid, D-galactaric acid, and D-galacturonic acid.
Reduction: Reduction of D-galactose produces D-galactitol.
Substitution: Various substitution reactions can occur, particularly in the presence of specific enzymes or catalysts.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as nitric acid or enzymes like galactose oxidase.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, often involving specific catalysts or enzymes.
Major Products:
Oxidation: D-galactonic acid, D-galactaric acid, D-galacturonic acid.
Reduction: D-galactitol.
Scientific Research Applications
D-[1,6-13C2]Galactose is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Comparison with Similar Compounds
D-glucose: A closely related sugar that differs only in the configuration of the hydroxyl group at C-4.
D-fructose: Another hexose sugar, but it is a ketohexose rather than an aldohexose.
Uniqueness: D-[1,6-13C2]Galactose is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in various research applications. This makes it a valuable tool in both basic and applied sciences .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-BVSKUTBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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